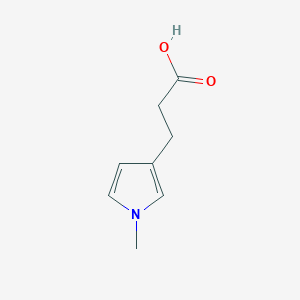

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a compound with the CAS Number: 171858-12-1 . It has a molecular weight of 153.18 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 153.18 .科学的研究の応用

Synthesis and Structural Studies

The synthesis and crystal structure analysis of derivatives related to 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid have been extensively studied. For example, the synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid has been achieved through reactions involving β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation, yielding an 85.4% yield. The crystal structure of this compound was determined by X-ray diffraction, revealing its molecular arrangement and interactions within the crystal lattice, contributing to the understanding of pyrrole derivatives' structural characteristics (Zeng Xiang, 2005).

Catalysis and Reaction Mechanisms

Research on catalysis and reaction mechanisms involving pyrrole derivatives has shown the potential of these compounds in facilitating various chemical transformations. For instance, the electrochemical reduction of carbon dioxide by iron(0) porphyrins has been enhanced by the addition of weak Brönsted acids such as 1-propanol and 2-pyrrolidone, demonstrating the synergistic effects in catalytic processes and the role of pyrrole derivatives in improving catalytic efficiency and selectivity (I. Bhugun, A. Lexa, J. Savéant, 1996).

Material Science and Polymer Chemistry

The application of this compound derivatives in material science, particularly in the development of organic solar cells, has been a subject of research. Studies have investigated the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlighting the importance of pyrrole derivatives in constructing materials with potential applications in renewable energy sources. These efforts contribute to the advancement of green chemistry and sustainable materials (Xiao‐Hua Chen et al., 2009).

Analytical Chemistry

Analytical methods for determining biological compounds have also utilized derivatives of this compound. A notable example is the development of a sensitive and specific assay for delta-aminolaevulinic acid (AmLev), employing a derivative with favorable properties for gas-liquid chromatography with electron-capture detection. This method underscores the role of pyrrole derivatives in enhancing analytical techniques for biological and medical research (A. Gorchein, 1984).

作用機序

Target of Action

It is known that pyrrole derivatives, which include 3-(1-methyl-1h-pyrrol-3-yl)propanoic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrole derivatives can act as conductive polymers with an acid functional group that gives an anionic character to the polymeric films .

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities and can affect a wide range of biochemical pathways .

Result of Action

It is known that pyrrole derivatives can act as conductive polymers .

Action Environment

It is known that the properties of pyrrole derivatives can be influenced by their environment .

特性

IUPAC Name |

3-(1-methylpyrrol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVFNRISWMTKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)

![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)

![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)

![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)